![molecular formula C17H16N4O3 B2434879 (E)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-N-methylprop-2-enamide CAS No. 1390967-84-6](/img/structure/B2434879.png)
(E)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-N-methylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Pyrrole rings are found in many biologically active compounds and have diverse activities . The compound also contains a nitrophenyl group, which is a benzene ring with a nitro group (-NO2) attached, and a cyano group (-CN), which is often involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, the nitrophenyl group, and the cyano group. These groups would likely contribute to the overall polarity, reactivity, and other physical and chemical properties of the compound .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The nitro group could be reduced to an amino group, the cyano group could be hydrolyzed to a carboxylic acid, and the pyrrole ring could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar nitro and cyano groups would likely make the compound relatively polar. The aromatic pyrrole and phenyl rings could contribute to the compound’s stability and possibly its solubility in organic solvents .科学的研究の応用
Antimicrobial Activity
The synthesis of heterocycles incorporating the antipyrine moiety, similar to the structure of the compound , has been explored, revealing their potential antimicrobial applications. These studies involved the synthesis of various heterocyclic compounds demonstrating significant antimicrobial properties, which suggests the potential for developing new antimicrobial agents from such compounds (Bondock, Rabie, Etman, & Fadda, 2008).
Polyfunctional Heterocyclic Systems
Research into the synthesis and transformations of related compounds has led to the development of versatile reagents for preparing polyfunctional heterocyclic systems. These systems include pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles, showcasing the compound's utility in synthesizing a wide range of heterocyclic compounds with potential applications in various fields of chemistry and material science (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
Optically Active Materials
The compound has also been used in the synthesis of optically active materials, such as polyamides (PAs) incorporating specific functional groups. These materials have been characterized by their solubility in polar organic solvents and thermal stability, indicating their potential for use in advanced material applications (Faghihi, Absalar, & Hajibeygi, 2010).
Synthesis of Aromatic Polyamides and Polyimides
Further studies have focused on the synthesis of aromatic polyamides and polyimides based on derivatives of the compound, highlighting the utility of these materials in creating high-performance polymers. These polymers exhibit excellent thermal stability and solubility in various solvents, making them suitable for a range of technological applications (Yang & Lin, 1994).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(E)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-7-13(8-14(10-18)17(22)19-3)12(2)20(11)15-5-4-6-16(9-15)21(23)24/h4-9H,1-3H3,(H,19,22)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAIVCOHWMSICR-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)C=C(C#N)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)/C=C(\C#N)/C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2434796.png)
![N-[1-(2-Chlorophenyl)-2-oxopyrrolidin-3-yl]-N-methylprop-2-enamide](/img/structure/B2434797.png)
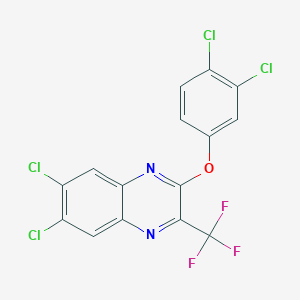
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2434802.png)
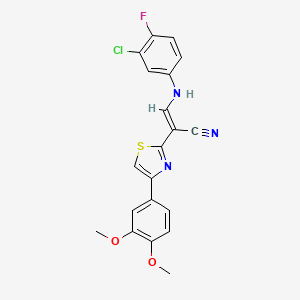
![2,5-dichloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2434804.png)
![tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate](/img/structure/B2434805.png)

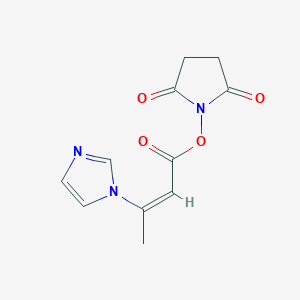
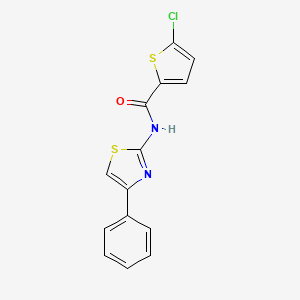
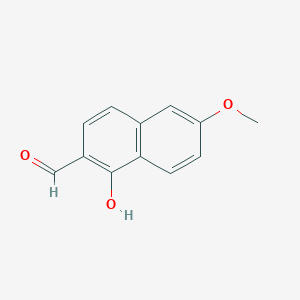
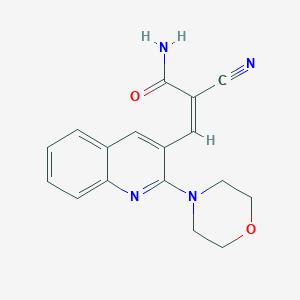
![6-Chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2434818.png)
![3-(Methoxymethyl)-5-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,2,4-thiadiazole](/img/structure/B2434819.png)